

"physical and chemical properties of 11-MethylHexadecanoyl-CoA"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-MethylHexadecanoyl-CoA

Cat. No.: B15544310

[Get Quote](#)

An In-depth Technical Guide to 11-MethylHexadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

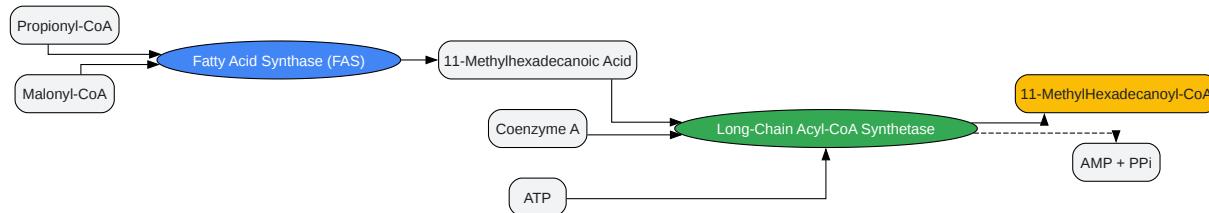
Introduction

11-MethylHexadecanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. As a derivative of 11-methylhexadecanoic acid, it belongs to a class of lipids that play crucial roles in various metabolic and cellular signaling pathways. While specific research on **11-MethylHexadecanoyl-CoA** is limited, its structural characteristics suggest potential involvement in processes analogous to other branched-chain fatty acyl-CoAs, including modulation of nuclear receptor activity and integration into complex lipid structures. This guide provides a comprehensive overview of its known chemical and physical properties, hypothesized biological functions, and detailed experimental protocols for its synthesis and analysis, drawing from established methods for similar molecules.

Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of **11-MethylHexadecanoyl-CoA** are not readily available in the scientific literature. However, key properties can be calculated or inferred from its constituent parts and from data on analogous long-chain acyl-CoA molecules.

Quantitative Data Summary

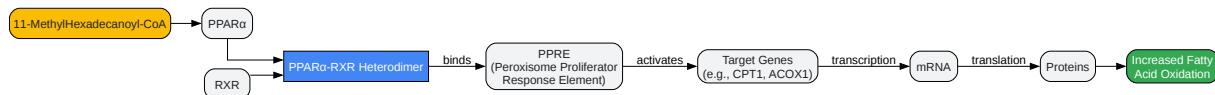

The following table summarizes the known and calculated properties of **11-MethylHexadecanoyl-CoA** and its precursor fatty acid, 11-methylhexadecanoic acid.

Property	11-MethylHexadecanoyl-CoA	11-Methylhexadecanoic Acid	Data Source
Molecular Formula	C ₃₈ H ₆₈ N ₇ O ₁₇ P ₃ S	C ₁₇ H ₃₄ O ₂	MedChemExpress, PubChem
Molecular Weight	1019.97 g/mol	270.46 g/mol	MedChemExpress, PubChem
Physical Description	Not available (likely a solid)	Liquid	PubChem[1]
Melting Point	Not available	18.5 - 19 °C	PubChem[1]
Boiling Point	Not available	Not available	
Solubility	Expected to be soluble in aqueous solutions and organic solvents like methanol and chloroform.	Not available	General knowledge of acyl-CoAs
Stability	Thioester bond is susceptible to hydrolysis, particularly at extreme pH and elevated temperatures. Best stored at low temperatures (-20°C or below) in a slightly acidic buffer.	Stable under standard conditions.	General knowledge of acyl-CoAs

Biosynthesis and Biological Significance

Hypothesized Biosynthesis Pathway

The biosynthesis of **11-MethylHexadecanoyl-CoA** is presumed to follow the general pathway of fatty acid synthesis, with a key modification to introduce the methyl branch. The synthesis is likely initiated with a branched-chain starter unit derived from the metabolism of branched-chain amino acids. Propionyl-CoA can serve as a primer for fatty acid synthase, leading to the formation of a methyl-branched fatty acid.



[Click to download full resolution via product page](#)

Caption: Hypothesized biosynthetic pathway of **11-MethylHexadecanoyl-CoA**.

Potential Role in Cellular Signaling

Branched-chain fatty acyl-CoAs are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that **11-MethylHexadecanoyl-CoA** acts as a ligand for PPAR α , thereby influencing the expression of genes involved in fatty acid oxidation.

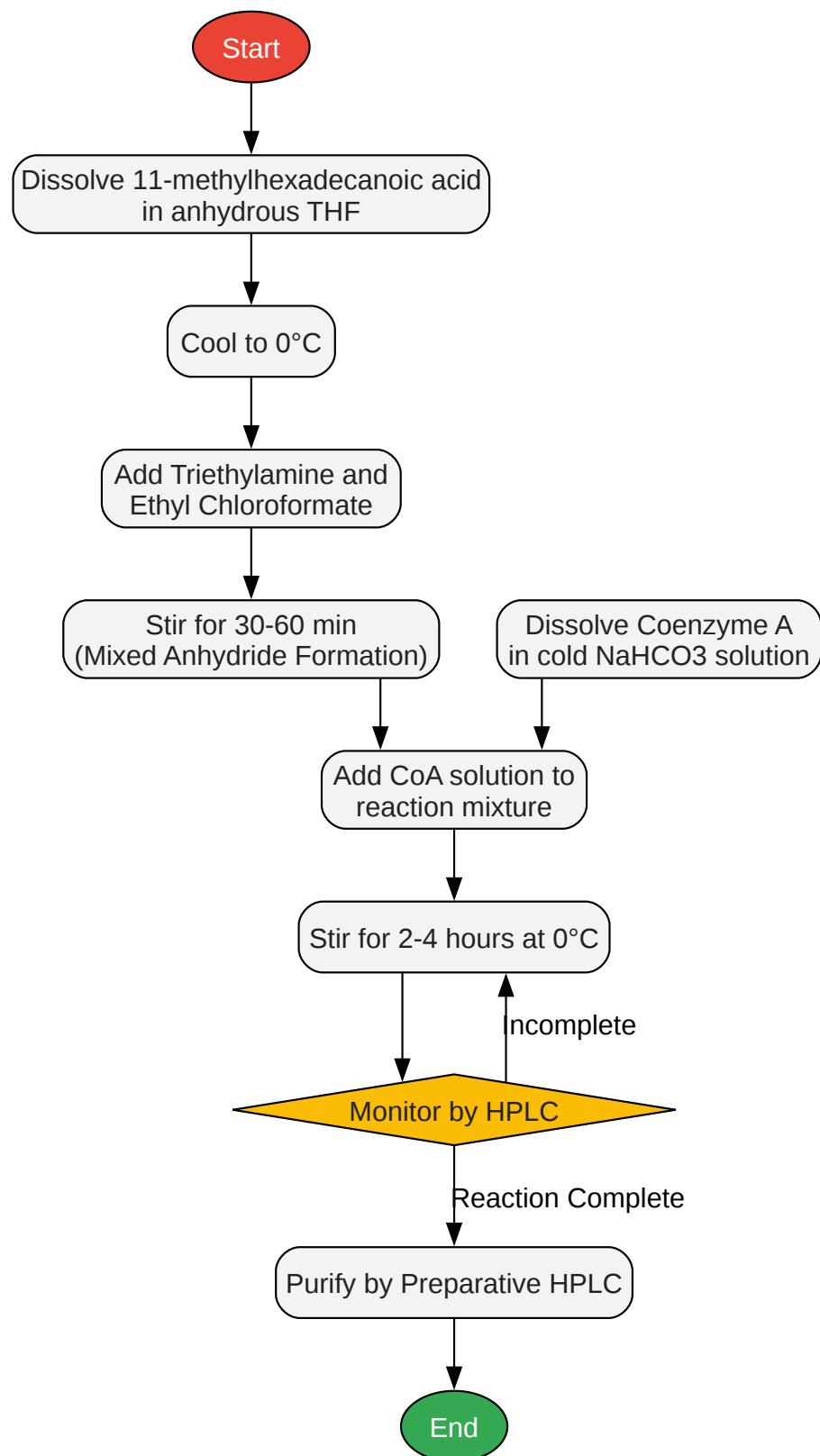
[Click to download full resolution via product page](#)

Caption: Proposed PPAR α signaling pathway involving **11-MethylHexadecanoyl-CoA**.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of long-chain and branched-chain acyl-CoAs. Researchers should optimize these protocols for their specific experimental conditions.

Chemical Synthesis of 11-MethylHexadecanoyl-CoA


This protocol is based on the mixed carbonic anhydride method.

Materials:

- 11-methylhexadecanoic acid
- Triethylamine (TEA)
- Ethyl chloroformate
- Coenzyme A (free acid or lithium salt)
- Anhydrous tetrahydrofuran (THF)
- Sodium bicarbonate solution (0.5 M)
- Argon or nitrogen gas

Procedure:

- Dissolve 11-methylhexadecanoic acid in anhydrous THF under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
- Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.
- In a separate flask, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate solution.
- Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
- Allow the reaction to proceed at 0°C for 2-4 hours.
- Monitor the reaction progress by reverse-phase HPLC.
- Upon completion, the product can be purified by preparative HPLC.

[Click to download full resolution via product page](#)

Caption: Workflow for the chemical synthesis of **11-MethylHexadecanoyl-CoA**.

Enzymatic Synthesis of 11-MethylHexadecanoyl-CoA

This protocol utilizes a long-chain acyl-CoA synthetase.

Materials:

- 11-methylhexadecanoic acid
- Coenzyme A (lithium salt)
- ATP (disodium salt)
- Magnesium chloride (MgCl₂)
- Triton X-100
- Dithiothreitol (DTT)
- Tris-HCl buffer (pH 7.5)
- Long-chain acyl-CoA synthetase (commercially available or purified)

Procedure:

- Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and Triton X-100.
- Add ATP and Coenzyme A to the reaction buffer.
- Add 11-methylhexadecanoic acid (dissolved in a small amount of ethanol or DMSO if necessary).
- Initiate the reaction by adding the long-chain acyl-CoA synthetase.
- Incubate the reaction mixture at 37°C for 1-2 hours.
- Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
- Centrifuge to remove precipitated protein.

- The supernatant containing **11-MethylHexadecanoyl-CoA** can be analyzed and purified by HPLC.

Analysis by HPLC-MS/MS

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive ESI
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion (Q1): m/z 1020.97 $[M+H]^+$
- Product Ions (Q3): Monitor for characteristic fragments of the CoA moiety (e.g., m/z 428.1, m/z 261.1) and the acyl chain.

Conclusion

11-MethylHexadecanoyl-CoA is a molecule of interest for researchers in lipid metabolism and cellular signaling. While direct experimental data remains scarce, this guide provides a framework for its study based on established principles and methodologies for analogous compounds. Further research is needed to fully elucidate its specific physical, chemical, and biological properties. The protocols and pathways presented herein offer a solid foundation for initiating such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of peroxisome proliferator-activated receptor α (PPAR α) activators with a ligand-screening system using a human PPAR α -expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of 11-MethylHexadecanoyl-CoA"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544310#physical-and-chemical-properties-of-11-methylhexadecanoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com